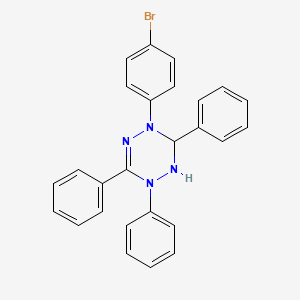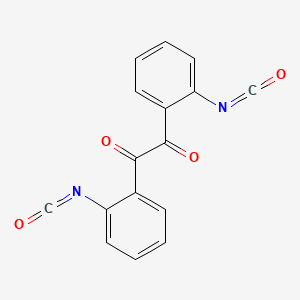![molecular formula C12H12Cl3N3O2 B14382019 2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol) CAS No. 88404-47-1](/img/structure/B14382019.png)
2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol) is a chemical compound characterized by the presence of a quinazoline core substituted with trichloro groups and linked to ethan-1-ol moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol) typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, in the presence of reagents like phosphorus oxychloride.
Introduction of Trichloro Groups: The trichloro groups can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of Ethan-1-ol Moieties: The final step involves the nucleophilic substitution reaction where ethan-1-ol groups are attached to the quinazoline core. This can be achieved using reagents like sodium ethoxide in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
2,2’-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moieties can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The trichloro groups can be reduced to form dichloro or monochloro derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the trichloroquinazoline core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dichloro or monochloro derivatives.
Substitution: Formation of substituted quinazoline derivatives.
科学研究应用
2,2’-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 2,2’-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol) involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroquinazoline core can bind to the active site of enzymes, inhibiting their activity. The ethan-1-ol moieties may enhance the compound’s solubility and facilitate its interaction with biological membranes.
相似化合物的比较
Similar Compounds
- 2,2’-[(2,6-Dichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)
- 2,2’-[(2,6,8-Tribromoquinazolin-4-yl)azanediyl]di(ethan-1-ol)
- 2,2’-[(2,6,8-Trifluoroquinazolin-4-yl)azanediyl]di(ethan-1-ol)
Uniqueness
2,2’-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol) is unique due to the presence of trichloro groups, which can significantly influence its chemical reactivity and biological activity. The combination of the quinazoline core with ethan-1-ol moieties also provides a distinct structural framework that can be exploited for various applications.
属性
CAS 编号 |
88404-47-1 |
|---|---|
分子式 |
C12H12Cl3N3O2 |
分子量 |
336.6 g/mol |
IUPAC 名称 |
2-[2-hydroxyethyl-(2,6,8-trichloroquinazolin-4-yl)amino]ethanol |
InChI |
InChI=1S/C12H12Cl3N3O2/c13-7-5-8-10(9(14)6-7)16-12(15)17-11(8)18(1-3-19)2-4-20/h5-6,19-20H,1-4H2 |
InChI 键 |
CFFCUWDIHCCKMM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)N(CCO)CCO)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


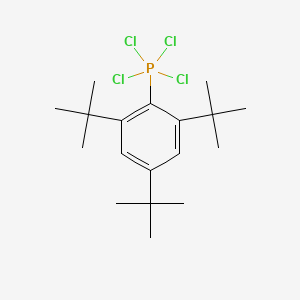
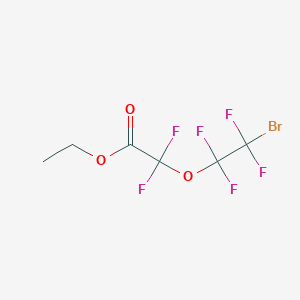
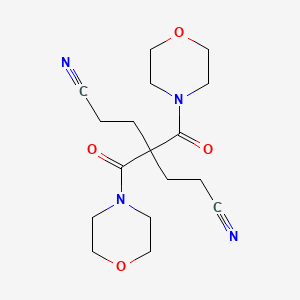
![5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane](/img/structure/B14381965.png)
![2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14381975.png)

![(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane](/img/structure/B14381991.png)


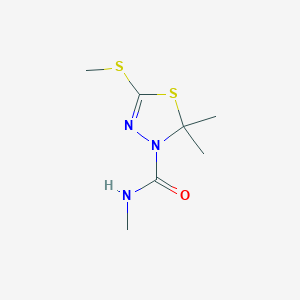
![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)
![2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14382018.png)
